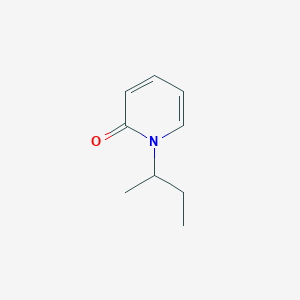
1-(Butan-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)pyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with a butan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)pyridin-2(1H)-one typically involves the alkylation of pyridin-2(1H)-one with a butan-2-yl halide under basic conditions. Common reagents include sodium hydride or potassium carbonate as bases, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and can vary based on the specific derivative or application.
Comparación Con Compuestos Similares
Pyridin-2(1H)-one: The parent compound without the butan-2-yl substitution.
1-(Butan-2-yl)pyridin-3(1H)-one: A positional isomer with the butan-2-yl group at the 3-position.
1-(Butan-2-yl)pyridin-4(1H)-one: Another positional isomer with the butan-2-yl group at the 4-position.
Uniqueness: 1-(Butan-2-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the butan-2-yl group can affect the compound’s ability to interact with various targets, making it distinct from its isomers and other pyridine derivatives.
Propiedades
Número CAS |
228103-65-9 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-butan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(2)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
Clave InChI |
IORCLMWWQWCYOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



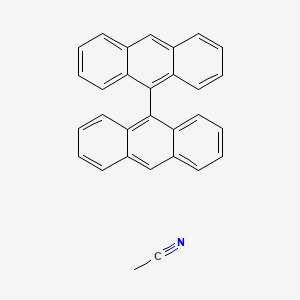

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
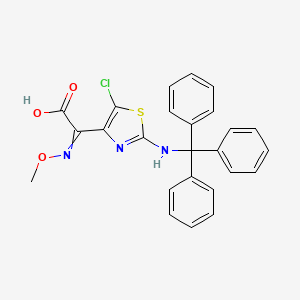
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
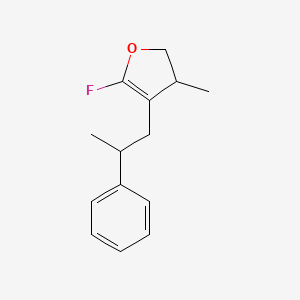

![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
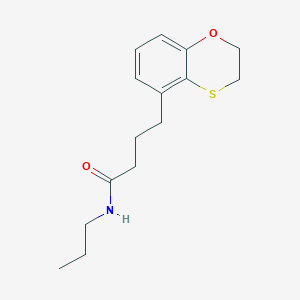
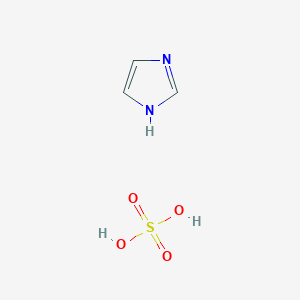
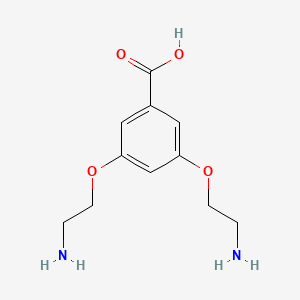
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
